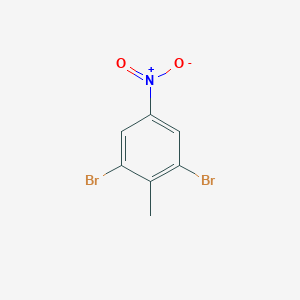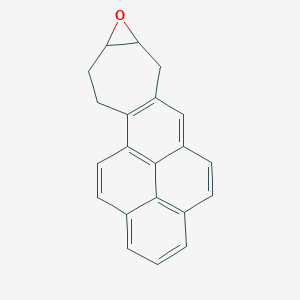
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene (EHCTP) is a polycyclic aromatic hydrocarbon (PAH) that is known to be a potent mutagen and carcinogen. It is formed during the incomplete combustion of organic matter, such as tobacco smoke, diesel exhaust, and grilled meats. EHCTP has been identified in many environmental samples, including air, water, soil, and food.
Wirkmechanismus
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene is metabolized by cytochrome P450 enzymes to form reactive epoxide intermediates, which can react with DNA and proteins to form adducts. These adducts can cause mutations and disrupt normal cellular functions, leading to cancer.
Biochemische Und Physiologische Effekte
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene has been shown to induce oxidative stress, inflammation, and apoptosis in various cell types. It can also alter the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene has been found to accumulate in various tissues, including lung, liver, and kidney, and can cause tissue damage and dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene is a useful tool for studying the mechanisms of PAH-induced carcinogenesis. It can be used to investigate the role of DNA adducts, oxidative stress, and inflammation in cancer development. However, 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene is a potent mutagen and carcinogen, and caution must be taken when handling and disposing of it.
Zukünftige Richtungen
1. Investigate the role of 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene in the development of lung cancer in humans.
2. Develop new methods for detecting and quantifying 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene in environmental samples.
3. Study the effects of 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene on the gut microbiome and its potential role in colorectal cancer.
4. Investigate the use of 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene as a biomarker for exposure to PAHs.
5. Develop new strategies for preventing 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene-induced DNA damage and carcinogenesis.
Synthesemethoden
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene can be synthesized by the oxidation of 7,8-dihydrocyclohepta(a)pyrene with a suitable oxidizing agent, such as m-chloroperbenzoic acid or lead tetraacetate. The reaction yields a mixture of 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene and its dihydrodiol, which can be separated by column chromatography.
Wissenschaftliche Forschungsanwendungen
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage, gene mutations, and chromosomal aberrations in bacterial, mammalian, and human cells. 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene is also a potent skin carcinogen in mice and has been implicated in the development of lung cancer in humans.
Eigenschaften
CAS-Nummer |
101030-77-7 |
|---|---|
Produktname |
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene |
Molekularformel |
C21H16O |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
6-oxahexacyclo[12.6.2.02,9.05,7.011,21.018,22]docosa-1(21),2(9),10,12,14(22),15,17,19-octaene |
InChI |
InChI=1S/C21H16O/c1-2-12-4-5-14-10-15-11-19-18(22-19)9-8-16(15)17-7-6-13(3-1)20(12)21(14)17/h1-7,10,18-19H,8-9,11H2 |
InChI-Schlüssel |
GXPGBCCQKKYQHP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC3C1O3)C=C4C=CC5=C6C4=C2C=CC6=CC=C5 |
Kanonische SMILES |
C1CC2=C(CC3C1O3)C=C4C=CC5=C6C4=C2C=CC6=CC=C5 |
Synonyme |
8,9,10,11-Tetrahydro-8,9-epoxy-7H-cyclohepta[a]pyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



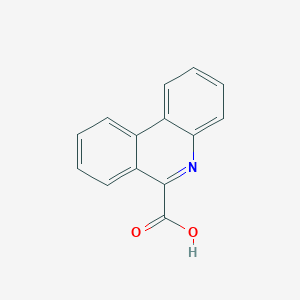
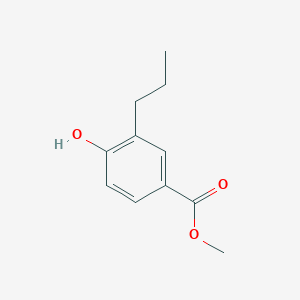



![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)
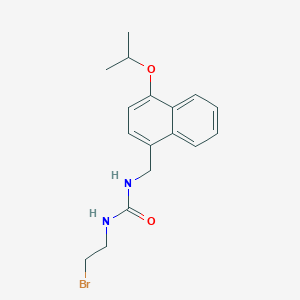
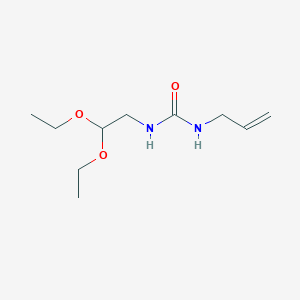
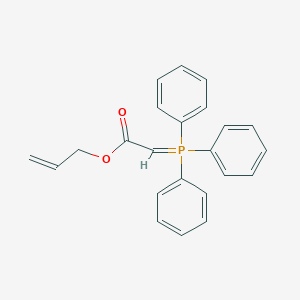

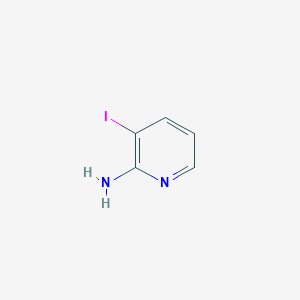
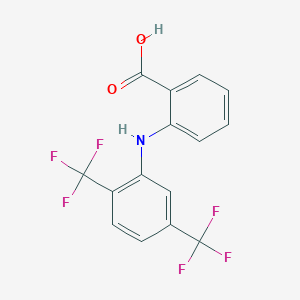
![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)
